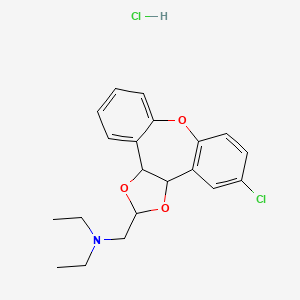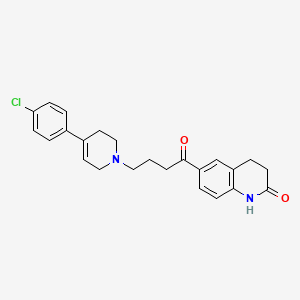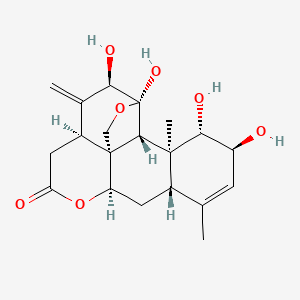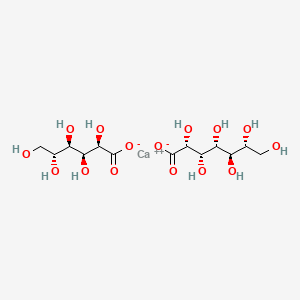
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium is a chemical compound with the molecular formula C13H24CaO15 and a molecular weight of 460.39866. It is known for its unique coordination properties, where calcium ions are chelated by gluconate and gluco-heptonate ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium typically involves the reaction of calcium salts with gluconic acid and gluco-heptonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal chelation of the calcium ions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state calcium complexes, while reduction reactions may produce lower oxidation state complexes .
Scientific Research Applications
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is studied for its potential role in biological systems, particularly in calcium metabolism and transport.
Medicine: It is investigated for its potential therapeutic applications, including its use as a calcium supplement and in the treatment of calcium deficiency disorders.
Mechanism of Action
The mechanism of action of (D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium involves the chelation of calcium ions by the gluconate and gluco-heptonate ligands. This chelation stabilizes the calcium ions and enhances their solubility and bioavailability. The molecular targets and pathways involved in its action include calcium transport proteins and enzymes involved in calcium metabolism .
Comparison with Similar Compounds
Similar Compounds
Calcium Gluconate: A similar compound where calcium is chelated by gluconate ligands.
Calcium Heptonate: Another similar compound with calcium chelated by heptonate ligands.
Uniqueness
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium is unique due to its dual chelation by both gluconate and gluco-heptonate ligands, which enhances its stability and bioavailability compared to compounds with single ligand chelation .
Properties
CAS No. |
94233-02-0 |
|---|---|
Molecular Formula |
C13H24CaO15 |
Molecular Weight |
460.40 g/mol |
IUPAC Name |
calcium;(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C7H14O8.C6H12O7.Ca/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-6,8-13H,1H2,(H,14,15);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2-,3-,4-,5+,6-;2-,3-,4+,5-;/m11./s1 |
InChI Key |
DDYVHXDTXYNJGW-RRJWUFKUSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


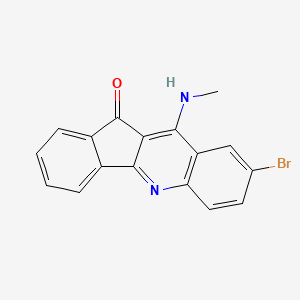
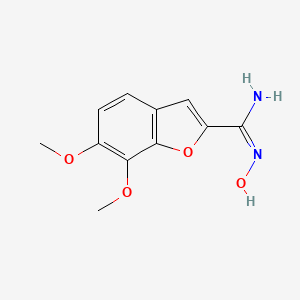
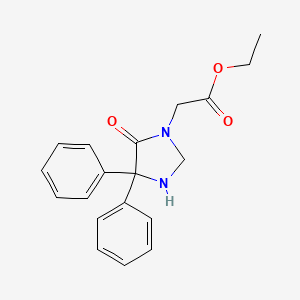
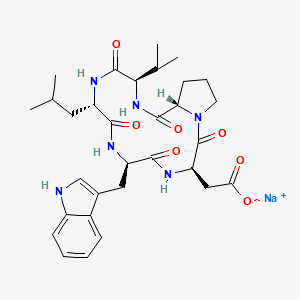
![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)

![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)

